![molecular formula C8H6N2O3 B1282832 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 101184-51-4](/img/structure/B1282832.png)
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the CAS Number: 101184-51-4 . It has a molecular weight of 178.15 .
Synthesis Analysis
The synthetic route towards this compound has been studied, and the mechanism of formation of two major impurities has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6N2O3/c1-4-6 (8 (12)13)2-5 (3-9)7 (11)10-4/h2H,1H3, (H,10,11) (H,12,13) .Chemical Reactions Analysis
The structure-activity relationship analysis revealed that the methyl group at the 4-position of the pyrimidine ring could damage the potency . The XO inhibitory potency was maintained when the carbonyl group was changed to an imino group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 76 Ų .Scientific Research Applications
Drug Synthesis Precursor
This compound serves as a precursor in the synthesis of various drugs. Its structure allows for modifications that can lead to the development of new pharmacologically active molecules. For instance, its carboxylic acid group can be used to form amide bonds with amines, potentially yielding compounds with therapeutic properties .
Heterocyclic Compound Formation
The cyano and methyl groups present in the compound make it a suitable candidate for the synthesis of heterocyclic compounds. These structures are crucial in medicinal chemistry due to their presence in many drugs and biologically active molecules .
Enzyme Inhibition
It may serve as a lead compound for the design of enzyme inhibitors. By targeting specific enzymes in metabolic pathways, derivatives of this compound could be developed into drugs that manage diseases by modulating enzymatic activity .
Mechanism of Action
Target of Action
The primary target of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
This compound acts as a potent inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it effectively controls the cellular concentration of uridine .
Biochemical Pathways
The inhibition of hUP1 by this compound affects the biochemical pathways involving uridine. Uridine is involved in various cellular processes, including RNA synthesis . By controlling its concentration, the compound can influence these processes.
Result of Action
The compound’s action results in a decrease in the proliferation of certain cell lines, such as HepG2, a human hepatocellular carcinoma cell line . This decrease in proliferation is mainly achieved through cell cycle arrest and senescence . Additionally, the compound increases the levels of intracellular uridine and maintains reduced cell proliferation during chronic treatment .
Future Directions
The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .
properties
IUPAC Name |
5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXXEZREMODQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543218 | |
Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101184-51-4 | |
Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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